Cas no 82082-21-1 (5-aminohexan-1-ol)
5-aminohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Hexanol, 5-amino-
- 5-aminohexan-1-ol
- 5-amino-1-hexanol
- 82082-21-1
- SCHEMBL1109714
- EN300-227380
- MFCD19206443
- AKOS006365472
- SY311315
-
- MDL: MFCD19206443
- Inchi: 1S/C6H15NO/c1-6(7)4-2-3-5-8/h6,8H,2-5,7H2,1H3
- InChI Key: OLHAHFKZASPGCF-UHFFFAOYSA-N
- SMILES: OCCCCC(C)N
Computed Properties
- Exact Mass: 117.115364102g/mol
- Monoisotopic Mass: 117.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 47.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 46.2Ų
5-aminohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-227380-1g |
5-aminohexan-1-ol |
82082-21-1 | 1g |
$914.0 | 2023-09-15 | ||
| Enamine | EN300-227380-5g |
5-aminohexan-1-ol |
82082-21-1 | 5g |
$2650.0 | 2023-09-15 | ||
| Enamine | EN300-227380-10g |
5-aminohexan-1-ol |
82082-21-1 | 10g |
$3929.0 | 2023-09-15 | ||
| Enamine | EN300-227380-0.05g |
5-aminohexan-1-ol |
82082-21-1 | 95% | 0.05g |
$768.0 | 2024-06-20 | |
| Enamine | EN300-227380-0.1g |
5-aminohexan-1-ol |
82082-21-1 | 95% | 0.1g |
$804.0 | 2024-06-20 | |
| Enamine | EN300-227380-0.25g |
5-aminohexan-1-ol |
82082-21-1 | 95% | 0.25g |
$840.0 | 2024-06-20 | |
| Enamine | EN300-227380-0.5g |
5-aminohexan-1-ol |
82082-21-1 | 95% | 0.5g |
$877.0 | 2024-06-20 | |
| Enamine | EN300-227380-1.0g |
5-aminohexan-1-ol |
82082-21-1 | 95% | 1.0g |
$914.0 | 2024-06-20 | |
| Enamine | EN300-227380-2.5g |
5-aminohexan-1-ol |
82082-21-1 | 95% | 2.5g |
$1791.0 | 2024-06-20 | |
| Enamine | EN300-227380-5.0g |
5-aminohexan-1-ol |
82082-21-1 | 95% | 5.0g |
$2650.0 | 2024-06-20 |
5-aminohexan-1-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-aminohexan-1-ol
Comprehensive Overview of 5-Aminohexan-1-ol (CAS No. 82082-21-1): Properties, Applications, and Industry Insights
5-Aminohexan-1-ol (CAS No. 82082-21-1) is a versatile organic compound with a growing presence in pharmaceutical, cosmetic, and specialty chemical industries. This amino alcohol derivative features a six-carbon chain with both hydroxyl (-OH) and amino (-NH2) functional groups, enabling unique reactivity for intermediate synthesis. Its molecular formula C6H15NO and moderate polarity make it soluble in water and common organic solvents, a critical factor for formulation compatibility in end-use products.
Recent studies highlight 5-aminohexan-1-ol's role as a chiral building block in asymmetric synthesis, particularly for pharmaceutical APIs (Active Pharmaceutical Ingredients). The compound's ability to form stable hydrogen bonds aligns with current industry demands for green chemistry and biodegradable materials – topics dominating 2024's chemical innovation discussions. Analytical techniques like HPLC purity testing and NMR characterization confirm its ≥98% purity grade in commercial samples, addressing quality concerns frequently searched by procurement specialists.
In cosmetic applications, 5-aminohexan-1-ol serves as a pH adjuster and moisturizing agent, gaining attention amid the clean beauty movement. Its lower irritation potential compared to traditional alkanolamines answers trending queries about "gentle cosmetic ingredients". The compound's logP value (measured at 0.89) indicates optimal skin penetration properties, making it relevant for transdermal delivery systems – a hot topic in dermatological research forums.
Manufacturing processes for CAS 82082-21-1 typically involve reductive amination of 5-hydroxyhexanal or selective hydrogenation of corresponding nitro compounds. Recent patent filings reveal improved catalytic efficiency methods, reflecting industry efforts to address cost reduction and waste minimization – key terms in process chemistry optimization searches. Storage recommendations emphasize protection from oxidative degradation under nitrogen atmosphere, a detail frequently requested in material safety documentation.
The compound's structure-activity relationship (SAR) has spurred investigations into bioactive derivatives, particularly for neurological targets. This aligns with growing public interest in cognitive health supplements, though regulatory-compliant applications remain in preclinical stages. Analytical chemists often search for GC-MS methods to detect 5-aminohexan-1-ol in complex matrices, with recent UPLC-TOF protocols offering enhanced sensitivity.
Market analysts note increasing 5-aminohexan-1-ol demand from Asia-Pacific manufacturers, driven by expanding contract research organizations (CROs). The compound's EU REACH compliance status and US FDA GRAS (Generally Recognized As Safe) evaluation progress make it a frequent subject in regulatory update webinars. Technical discussions often focus on its zwitterionic behavior at physiological pH, a property exploited in bioconjugation chemistry applications.
Environmental profiling shows 82082-21-1 exhibits ready biodegradability (OECD 301F >70% in 28 days), responding to ESG reporting requirements in chemical procurement. Its ecotoxicity profile (Daphnia magna EC50 >100 mg/L) positions it favorably against comparable amino alcohols in green formulation strategies. These attributes correlate with rising Google searches for "sustainable chemical alternatives" and "eco-friendly intermediates".
Future research directions may explore 5-aminohexan-1-ol's potential in polyurethane catalysis and epoxy resin modification, areas generating substantial academic interest. The compound's thermal stability (decomposition >180°C) makes it suitable for high-temperature applications, a niche frequently discussed in polymer science communities. Ongoing structure optimization studies aim to enhance its chemo-selectivity for specialized fine chemical production.
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